molecular formula C10H14N2O4 B1304835 3-(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-propionic acid CAS No. 852400-00-1

3-(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-propionic acid

Cat. No.: B1304835
CAS No.: 852400-00-1
M. Wt: 226.23 g/mol
InChI Key: MFINOZHKRKAUEO-UHFFFAOYSA-N
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Description

3-(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-propionic acid is a chemical compound with the molecular formula C10H14N2O4 and a molecular weight of 226.23 g/mol This compound is characterized by its unique spirocyclic structure, which includes a diazaspiro ring system fused with a propionic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-propionic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups to form the spirocyclic structure. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

3-(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-propionic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-propionic acid involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context in which the compound is used. The pathways involved may include binding to enzymes, receptors, or other biomolecules, thereby modulating their activity and leading to downstream effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-propionic acid is unique due to its specific spirocyclic structure and the presence of the propionic acid group. This combination of features imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

3-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c13-7(14)3-6-12-8(15)10(11-9(12)16)4-1-2-5-10/h1-6H2,(H,11,16)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFINOZHKRKAUEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(=O)N(C(=O)N2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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